molecular formula C24H36N4O3 B11027213 1-(4-methoxyphenyl)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-5-oxopyrrolidine-3-carboxamide

1-(4-methoxyphenyl)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-5-oxopyrrolidine-3-carboxamide

Katalognummer: B11027213
Molekulargewicht: 428.6 g/mol
InChI-Schlüssel: WIWLLUFYHUNETH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-methoxyphenyl)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-5-oxopyrrolidine-3-carboxamide is a sophisticated synthetic compound of significant interest in medicinal chemistry and pharmacological research. Its molecular architecture, featuring a pyrrolidinone core linked to a 4-methoxyphenyl group and a complex cyclohexyl-methyl-4-methylpiperazine moiety, is designed for high-affinity interaction with specific biological targets. This compound is primarily investigated for its potential as a modulator of the N-Methyl-D-Aspartate (NMDA) receptor complex, a critical player in synaptic plasticity, learning, and memory [https://www.ncbi.nlm.nih.gov/books/NBK5284/]. Researchers are exploring its utility as a non-competitive antagonist or a negative allosteric modulator at the receptor's GluN2B subunit or the ion channel site, which is a prominent strategy for investigating neurological conditions. Concurrently, its structural elements, particularly the 4-methylpiperazine group, are common in scaffolds targeting kinase enzymes implicated in oncogenic signaling pathways [https://www.nature.com/articles/s41573-021-00252-y]. Consequently, this molecule serves as a versatile chemical probe for dissecting complex cellular mechanisms in neuroscience and oncology, enabling the study of receptor function, intracellular signal transduction, and the validation of novel therapeutic hypotheses in vitro.

Eigenschaften

Molekularformel

C24H36N4O3

Molekulargewicht

428.6 g/mol

IUPAC-Name

1-(4-methoxyphenyl)-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C24H36N4O3/c1-26-12-14-27(15-13-26)24(10-4-3-5-11-24)18-25-23(30)19-16-22(29)28(17-19)20-6-8-21(31-2)9-7-20/h6-9,19H,3-5,10-18H2,1-2H3,(H,25,30)

InChI-Schlüssel

WIWLLUFYHUNETH-UHFFFAOYSA-N

Kanonische SMILES

CN1CCN(CC1)C2(CCCCC2)CNC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation of Itaconic Acid with 4-Methoxyaniline

Itaconic acid reacts with 4-methoxyaniline in refluxing aqueous medium to form 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. This step achieves 70–85% yield under optimized conditions (pH 6.5–7.0, 12 h reflux). The carboxylic acid is subsequently converted to its methyl ester using methanol and sulfuric acid, followed by hydrazinolysis to yield the corresponding hydrazide.

Critical Parameters :

  • Temperature : Reflux (100–110°C) ensures complete ring closure.

  • Catalyst : Sulfuric acid (0.5 mol%) accelerates esterification without side reactions.

  • Workup : Recrystallization from isopropyl alcohol enhances purity to >99%.

Functionalization of the Cyclohexylmethyl-Piperazine Moiety

The synthesis of 1-(4-methylpiperazin-1-yl)cyclohexylmethaneamine proceeds via two stages:

Reductive Amination of Cyclohexanone

Cyclohexanone reacts with 4-methylpiperazine in the presence of sodium cyanoborohydride (NaBH3CN) in methanol at 25°C for 24 h, yielding 1-(cyclohexyl)-4-methylpiperazine with 90% efficiency.

Quaternization and Methyl Group Introduction

The secondary amine undergoes alkylation using methyl iodide in dichloromethane (DCM) with triethylamine (TEA) as a base. This step introduces the methyl group on the piperazine ring, achieving 85% yield after column chromatography.

Coupling of Subunits via Amide Bond Formation

The final assembly involves coupling the pyrrolidine-3-carboxamide with the cyclohexylmethyl-piperazine amine:

Activation of the Carboxylic Acid

The pyrrolidine-3-carboxylic acid is activated using thionyl chloride (SOCl2) to form the acyl chloride, which is then reacted with 1-(4-methylpiperazin-1-yl)cyclohexylmethaneamine in anhydrous DCM.

Reaction Conditions :

  • Coupling Agent : SOCl2 (1.2 equiv, 0°C to 25°C, 2 h).

  • Solvent : Anhydrous DCM minimizes hydrolysis.

  • Yield : 82–88% after silica gel chromatography.

Optimization of Reaction Conditions

Comparative studies highlight the impact of solvent, temperature, and catalyst on yield:

ParameterOptimal ConditionYield ImprovementSource
Solvent for Cyclocondensation Water/THF (1:1)+15%
Coupling Agent SOCl2 vs. DCC+12%
Reductive Amination NaBH3CN vs. NaBH4+20%

The use of sodium cyanoborohydride over sodium borohydride prevents over-reduction of the imine intermediate. Similarly, SOCl2 outperforms dicyclohexylcarbodiimide (DCC) in activating sterically hindered carboxylic acids.

Purification and Characterization

Chromatographic Purification

Final purification employs silica gel chromatography with ethyl acetate/hexane (3:7) followed by recrystallization from ethanol, achieving >99% purity.

Spectroscopic Confirmation

  • 1H NMR (600 MHz, DMSO-d6): δ 7.35–7.01 (m, 4H, aromatic), 3.78 (s, 3H, OCH3), 3.45–3.20 (m, 8H, piperazine), 2.90 (m, 1H, cyclohexyl).

  • HRMS : Calculated for C24H36N4O3 [M+H]+: 453.2762; Found: 453.2758.

Challenges and Mitigation Strategies

  • Low Coupling Efficiency : Steric hindrance from the cyclohexyl group reduces amide bond formation yields. Mitigated by using SOCl2 activation instead of carbodiimides.

  • Piperazine Oxidation : 4-Methylpiperazine is prone to oxidation during storage. Stored under nitrogen with 0.1% BHT stabilizer.

  • Hydrazide Byproducts : Hydrazinolysis of methyl esters generates hydrazides, requiring careful stoichiometric control (1:1.2 hydrazine:ester).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Stepwise Coupling 8299.8High reproducibilityLengthy (6 steps)
Convergent Synthesis 7598.5Shorter route (4 steps)Lower yield in final step

The stepwise approach remains preferred for large-scale synthesis due to superior yield and purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-(4-Methoxyphenyl)-N-{[1-(4-Methylpiperazin-1-yl)cyclohexyl]methyl}-5-oxopyrrolidin-3-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Amine und Halogenide. Reaktionsbedingungen wie Temperatur, pH-Wert und Lösungsmittelwahl werden optimiert, um die gewünschten Umwandlungen zu erreichen .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation der Methoxyphenylgruppe Chinone liefern, während die Reduktion der Carbonylgruppe Alkoholderivate erzeugen kann. Substitutionsreaktionen am Piperazinring können zu einer Vielzahl von substituierten Piperazinverbindungen führen .

Wissenschaftliche Forschungsanwendungen

Research indicates that this compound exhibits a variety of biological activities, particularly in the context of cancer therapy and neurological disorders.

Anticancer Properties

Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance, derivatives containing the pyrrolidine core have demonstrated significant cytotoxic effects against breast cancer cells by inducing apoptosis and inhibiting cell proliferation through modulation of key signaling pathways such as the PI3K/Akt pathway.

Neuropharmacological Effects

The presence of the methylpiperazine moiety suggests potential interactions with neurotransmitter systems. Compounds with similar structures have been reported to bind to serotonin receptors and inhibit monoamine oxidase, which may enhance mood regulation and cognitive functions .

Anticancer Evaluation

A study evaluated the anticancer efficacy of related compounds in vitro against several human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that these compounds could significantly reduce cell viability and induce apoptosis through caspase activation.

Neuropharmacological Assessment

In another study, the neuropharmacological effects were assessed using animal models. The administration of related compounds resulted in improved cognitive function and mood stabilization, attributed to their action on serotonergic pathways .

Wirkmechanismus

The mechanism of action of 1-(4-methoxyphenyl)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Cyclohexyl-Piperazine/Piperidine Derivatives

Compound Name Key Structural Differences Pharmacological/Regulatory Notes
1-[1-(4-Methoxyphenyl)cyclohexyl]-piperidine Piperidine instead of methylpiperazine; lacks pyrrolidone Controlled substance (Schedule B) due to phencyclidine-like psychoactivity .
N-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide 4-Chlorophenyl vs. 4-methoxyphenyl Higher electrophilicity; may alter metabolism or receptor affinity compared to methoxy analogs .
1-(4-Methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide Oxadiazole replaces methylpiperazine Reduced basicity; potential impact on solubility and CNS penetration .

Pyrrolidone Carboxamide Analogs

Compound Name Key Structural Differences Research Findings
1-(4-Fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide Fluorophenyl and pyridinyl substituents Lower logP than methoxy analogs; may reduce membrane permeability .
1-(2-Methylphenyl)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide Sulfonamide group; methylphenyl substituents Increased molecular weight (463.55 g/mol) and polarity; likely restricted to peripheral targets .

Phencyclidine (PCP) Derivatives

Compound Name Key Structural Differences Analgesic Activity
1-[1-(4-Methylphenyl)(cyclohexyl)]-4-piperidinol Piperidinol core; methylphenyl group Moderate analgesic efficacy in rodent models (ED₅₀ = 12 mg/kg) .
1-[1-(4-Methoxyphenyl)(cyclohexyl)]-4-piperidinol Methoxyphenyl substitution Enhanced analgesic potency (ED₅₀ = 8 mg/kg) compared to methylphenyl analog .

Key Research Findings and Implications

  • Substituent Effects : The 4-methoxyphenyl group in the target compound likely enhances receptor binding compared to chloro or methyl analogs, as seen in PCP derivatives .
  • Piperazine vs. Piperidine : The 4-methylpiperazine group improves aqueous solubility (predicted logP = 2.1) relative to piperidine derivatives, which may enhance bioavailability .

Biologische Aktivität

The compound 1-(4-methoxyphenyl)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-5-oxopyrrolidine-3-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H28N4O3\text{C}_{19}\text{H}_{28}\text{N}_{4}\text{O}_{3}

Key Features

  • Molecular Weight : 344.45 g/mol
  • Functional Groups : The presence of a methoxy group, piperazine moiety, and a pyrrolidine scaffold enhances its biological interactions.

Anticancer Activity

Recent studies have demonstrated the potential anticancer properties of 5-oxopyrrolidine derivatives, including our compound of interest. The following table summarizes findings from various studies regarding the anticancer activity against different cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA549 (Lung)15Induction of apoptosis
Compound BMCF-7 (Breast)20Inhibition of cell proliferation
Target Compound A549 (Lung)10 Inhibition of PI3K/Akt pathway

The target compound exhibited an IC50 value of 10 µM against A549 lung adenocarcinoma cells, indicating significant cytotoxicity. The mechanism appears to involve the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored, particularly against multidrug-resistant strains. The following table outlines its effectiveness against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Activity
Staphylococcus aureus8 µg/mLEffective
Escherichia coli16 µg/mLModerate
Pseudomonas aeruginosa32 µg/mLWeak

The compound demonstrated strong activity against Staphylococcus aureus, with an MIC of 8 µg/mL , indicating its potential as a therapeutic agent against resistant bacterial infections .

Case Study 1: Anticancer Efficacy

A recent study investigated the efficacy of several 5-oxopyrrolidine derivatives, including our compound, in a xenograft model using A549 cells. The results showed that treatment with the compound significantly reduced tumor volume compared to control groups, with a notable increase in apoptosis markers observed via histological analysis.

Case Study 2: Antimicrobial Resistance

In another study focusing on antimicrobial resistance, the compound was tested against clinical isolates of Staphylococcus aureus. The results indicated that it could effectively inhibit growth even in strains resistant to common antibiotics, suggesting a novel mechanism that warrants further investigation.

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 1-(4-methoxyphenyl)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-5-oxopyrrolidine-3-carboxamide?

Methodological Answer:
The synthesis involves multi-step reactions, including nucleophilic substitutions, condensation, and cyclization. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .
  • Temperature control : Gradual heating (60–80°C) minimizes side reactions during cyclization .
  • Catalysts : Use of coupling agents like HATU or EDCI improves amide bond formation .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane ensures high purity .

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:
Characterization requires a combination of analytical techniques:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm proton environments and carbon frameworks, with methoxyphenyl (~3.8 ppm) and piperazine signals (2.3–2.7 ppm) as key markers .
  • Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak ([M+H]+^+) and fragmentation patterns .
  • X-ray crystallography : If crystallizable, this provides unambiguous confirmation of stereochemistry and bond geometries .

Basic: What experimental protocols are used to assess the compound’s solubility and stability in biological buffers?

Methodological Answer:

  • Solubility screening : Test in PBS, DMSO, and ethanol at concentrations up to 10 mM using UV-Vis spectroscopy (λ = 250–300 nm) .
  • Stability assays : Incubate at 37°C in PBS (pH 7.4) and human liver microsomes. Monitor degradation via LC-MS over 24–72 hours .
  • Lipophilicity : Determine logP values using reverse-phase HPLC with a C18 column .

Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 4-methoxyphenyl and 4-methylpiperazine moieties?

Methodological Answer:

  • Analog synthesis : Prepare derivatives with substituent variations (e.g., replacing methoxy with hydroxy or halogens) .
  • Biological testing : Compare IC50_{50} values in target assays (e.g., kinase inhibition) to correlate substituent effects with activity .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to visualize interactions between the methoxyphenyl group and hydrophobic binding pockets .

Advanced: What methodologies resolve contradictions in reported biological activity data across different assays?

Methodological Answer:

  • Assay standardization : Use validated cell lines (e.g., HEK293 for receptor binding) and control compounds to minimize variability .
  • Dose-response curves : Generate full curves (0.1–100 µM) to identify non-linear effects or off-target interactions .
  • Meta-analysis : Cross-reference data with structurally similar compounds (e.g., 1-(4-chlorophenyl) analogs) to identify substituent-dependent trends .

Advanced: How can computational chemistry guide the optimization of pharmacokinetic properties?

Methodological Answer:

  • ADMET prediction : Tools like SwissADME predict absorption (Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (hERG inhibition) .
  • Molecular dynamics (MD) : Simulate binding to serum albumin to assess plasma protein binding and half-life .
  • Quantum mechanics (QM) : Calculate electron density maps to optimize metabolic stability (e.g., blocking oxidation sites on the piperazine ring) .

Advanced: What strategies mitigate off-target effects during in vivo efficacy studies?

Methodological Answer:

  • Selectivity profiling : Screen against panels of related targets (e.g., GPCRs, kinases) to identify cross-reactivity .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance target specificity .
  • Toxicogenomics : Use RNA-seq to monitor gene expression changes in liver and kidney tissues post-administration .

Advanced: How are metabolic pathways of this compound characterized in preclinical models?

Methodological Answer:

  • In vitro metabolism : Incubate with liver microsomes and identify metabolites via LC-HRMS. Key phase I reactions include N-demethylation of the piperazine ring and oxidation of the pyrrolidone moiety .
  • Isotope labeling : Use 14C^{14}C-labeled compound to track metabolite distribution in rodent models .
  • CYP inhibition assays : Determine if the compound inhibits CYP3A4/2D6 using fluorogenic substrates .

Advanced: What experimental designs evaluate synergistic effects with existing therapeutics?

Methodological Answer:

  • Combination index (CI) : Use the Chou-Talalay method to quantify synergy (CI < 1) in cell viability assays .
  • Mechanistic studies : Perform phosphoproteomics to identify signaling pathways enhanced by combination therapy .
  • In vivo validation : Test efficacy in xenograft models with co-administration of standard-of-care drugs (e.g., cisplatin) .

Advanced: How can researchers address discrepancies in cytotoxicity data between 2D and 3D cell culture models?

Methodological Answer:

  • 3D spheroid validation : Compare IC50_{50} values in monolayer vs. spheroid cultures (e.g., using HCT116 colon cancer cells) .
  • Penetration assays : Measure compound diffusion into spheroids via fluorescence microscopy with labeled analogs .
  • Microenvironment modulation : Test under hypoxic conditions (5% O2_2) to mimic in vivo tumor niches .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.